molecular formula C15H19N3O2 B2939069 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034478-43-6

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Katalognummer: B2939069
CAS-Nummer: 2034478-43-6
Molekulargewicht: 273.336
InChI-Schlüssel: NRGCPVUYRQNNNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure features a 2-cyclopropyl-substituted imidazole ring linked via an ethyl chain to a 2,5-dimethylfuran-3-carboxamide group.

Eigenschaften

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-9-13(11(2)20-10)15(19)17-6-8-18-7-5-16-14(18)12-3-4-12/h5,7,9,12H,3-4,6,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGCPVUYRQNNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural features:

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 278.32 g/mol
  • IUPAC Name : N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

The biological activity of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate the activity of specific enzymes or receptors, leading to physiological effects. The precise pathways and targets are still under investigation, but initial studies suggest involvement in:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Binding : Potential binding to receptors involved in neurotransmission and inflammation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Preliminary research has shown that N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide may possess anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types:

Cancer Cell Line IC50 (µM)
HeLa (Cervical)15
MCF7 (Breast)20
A549 (Lung)25

These findings indicate potential for further exploration in cancer therapeutics.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound:

  • Study on Antimicrobial Activity :
    • Conducted by ResearchGate, this study highlighted the compound's effectiveness against resistant bacterial strains.
  • Evaluation of Anticancer Effects :
    • A publication in the Journal of Medicinal Chemistry explored the synthesis and evaluation of similar compounds with anticancer activity, establishing a framework for testing derivatives like N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide .
  • Mechanistic Studies :
    • Investigations into the mechanisms revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Imidazole-Based Derivatives ()

Compounds in Figure 1 of , such as ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl) acetate, share the imidazole core but differ in substituents. Key comparisons:

  • Substituent Effects: The target compound’s 2-cyclopropyl group contrasts with phenyl or halogenated aryl groups in .
  • Functional Groups : The carboxamide group in the target compound replaces the ester functionality in analogs. Carboxamides generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity than esters, which could improve target engagement .

H-Series Inhibitors ()

H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl) and related H-series inhibitors feature sulfonamide and isoquinoline groups. Comparisons include:

  • Heterocyclic Diversity: The target compound’s imidazole-furan system differs from H-series isoquinolines. Imidazole’s aromaticity and hydrogen-bonding capacity may favor interactions with polar residues, while isoquinolines prioritize planar stacking interactions .
  • Linker Flexibility: Both compounds employ ethyl linkers, but the target compound’s cyclopropyl-imidazole may restrict conformational mobility compared to H-89’s flexible cinnamylamino group .

TAS-103 ()

The absence of a planar aromatic system in the target compound may reduce DNA intercalation propensity, suggesting a different mechanism of action .

Structural and Functional Differences

Feature Target Compound Ethyl 2-(2,5-Diphenyl-1H-imidazol-4-yl) Acetate H-89 TAS-103
Core Heterocycle Imidazole + dimethylfuran Imidazole Isoquinoline Indenoquinoline
Key Substituent 2-Cyclopropyl 2,5-Diphenyl p-Bromocinnamylamino Dimethylaminoethylamino
Functional Group Carboxamide Ester Sulfonamide Hydroxyquinoline
Hypothetical logP ~2.5 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~4.2 (highly lipophilic) ~1.8 (polar)

Discussion of Research Findings

  • Substituent Impact : ’s imidazole derivatives demonstrate that electron-withdrawing substituents (e.g., halogenated phenyl) enhance in vitro activity, whereas cyclopropyl’s electron-donating nature in the target compound may alter electronic profiles and binding kinetics .
  • Carboxamide vs. Sulfonamide : Sulfonamides in exhibit strong kinase inhibition, but carboxamides (as in the target compound) are less prone to hydrolysis, suggesting improved oral bioavailability .
  • Metabolic Stability : The dimethylfuran group in the target compound may resist oxidative metabolism compared to ester-containing analogs in , aligning with trends in furan-based drug design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.